N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

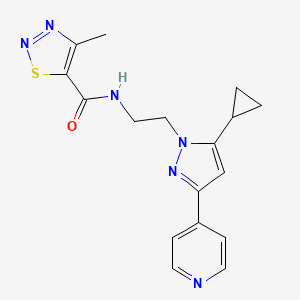

N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridinyl moiety at position 2. The pyrazole ring is linked via an ethyl chain to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-11-16(25-22-20-11)17(24)19-8-9-23-15(13-2-3-13)10-14(21-23)12-4-6-18-7-5-12/h4-7,10,13H,2-3,8-9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJROKNAGLJPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a pyrazole ring, which is another type of heterocyclic ring that is often found in biologically active compounds. Pyrazoles can act as hydrogen bond acceptors and can form dipole-dipole interactions with biological targets .

The presence of a thiadiazole ring could also contribute to the compound’s biological activity. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

The compound also contains a trifluoromethyl group, which can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring, a pyrazole moiety, and a cyclopropyl group. Its molecular formula is , with a molecular weight of approximately 418.46 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Thiadiazole derivatives are known to inhibit several enzymes and receptors, potentially leading to antimicrobial, anticancer, and anti-inflammatory effects. The mechanism primarily involves:

- Enzyme Inhibition : The compound can mimic natural substrates, blocking enzyme active sites and disrupting metabolic pathways.

- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound possess effectiveness against various bacterial strains and fungi. For instance:

| Activity | Target Organisms | Reference |

|---|---|---|

| Antibacterial | E. coli, S. aureus | |

| Antifungal | Candida albicans | |

| Antimalarial | Plasmodium falciparum |

Anticancer Activity

Recent research highlights the anticancer potential of thiadiazole derivatives. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 1.16 | |

| T47D (Breast carcinoma) | 0.20 | |

| Jurkat E6.1 (T-cell leukemia) | 0.15 |

The mechanism behind its anticancer activity may involve disruption of microtubule assembly and induction of apoptosis in malignant cells.

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Anticancer Study : A derivative with a similar structure showed significant antiproliferative activity against multiple cancer cell lines, indicating that modifications in the thiadiazole structure can enhance potency.

- Antimicrobial Assessment : Research demonstrated that thiadiazole derivatives could effectively inhibit the growth of resistant bacterial strains, suggesting potential for development into new antibiotics.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and pharmacological relevance.

Key Observations :

- Heterocyclic Diversity: The target compound’s pyridinyl group distinguishes it from analogs with phenyl (3a), thiophene (), or bis-trifluoromethyl substituents ().

- Synthesis: The target likely shares synthetic steps with and , such as carboxamide coupling using EDCI/HOBt or similar reagents.

Physicochemical Properties

Key Observations :

- Molecular Weight : The target (~359.5) falls within the typical range for drug-like molecules, similar to 3a (403.1) but lighter than bis-CF₃ analogs (436.3) .

- Solubility : The pyridinyl group in the target may enhance aqueous solubility compared to phenyl (3a) or CF₃-substituted () analogs, though this depends on counterion and formulation.

Pharmacological Relevance

- Target vs.

- Target vs. Thiophene Analog () : Replacing pyridinyl with thiophene reduces basicity and hydrogen-bonding capacity, which could lower target affinity but improve membrane permeability .

- Target vs. Bis-CF₃ Analog (): The bis-CF₃ analog’s high lipophilicity may enhance CNS penetration but increase toxicity risks, whereas the target’s balance of polar (pyridine) and nonpolar (cyclopropyl) groups offers a safer profile .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer :

- Stepwise Synthesis : Prioritize sequential coupling of pyrazole, thiadiazole, and pyridine moieties. Use N,N-dimethylformamide (DMF) as a solvent for nucleophilic substitutions, and K₂CO₃ as a base to facilitate alkylation reactions .

- Condition Control : Maintain temperatures between 60–80°C for cyclopropane ring formation to avoid side reactions. pH should be neutral (6.5–7.5) during thiadiazole coupling to prevent hydrolysis .

- Yield Optimization : Employ ultrasound-assisted synthesis for steps involving heterocyclic ring closure, which can enhance reaction rates by 30–40% compared to traditional methods .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of the compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm, cyclopropyl methylenes at δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ for C₂₂H₂₂N₆O₃S requires m/z 474.1532) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and detect trace impurities .

Q. How should researchers design initial biological activity screening assays for this compound?

- Methodological Answer :

- In Vitro Models : Prioritize kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to the pyridine-thiadiazole scaffold’s known affinity for ATP-binding pockets .

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using microbroth dilution (MIC ≤ 8 µg/mL indicates potency) .

- Cytotoxicity : Use MTT assays on HEK-293 cells to establish a safety profile (IC₅₀ > 50 µM recommended for further studies) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Reproducibility : Re-synthesize the compound under strictly controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) and re-test activity .

- Analytical Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .

Q. How can computational modeling predict the compound’s mechanism of action and target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., CDK2, PDB: 1H1S). Prioritize poses with ∆G < -8 kcal/mol .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using CoMFA/CoMSIA models .

- PASS Prediction : Screen for off-target effects (e.g., PASS Online predicts 72% probability of anti-inflammatory activity) .

Q. What synthetic routes enable selective modification of the pyridin-4-yl or thiadiazole moieties?

- Methodological Answer :

- Pyridine Functionalization : Perform Pd-catalyzed Suzuki coupling at the 4-position to introduce aryl/heteroaryl groups .

- Thiadiazole Derivatization : React the carboxamide with ethyl chloroformate to generate acyl hydrazides for click chemistry applications .

- Protection/Deprotection : Use Boc groups to temporarily shield the pyrazole nitrogen during modifications .

Q. How can researchers address solubility challenges in pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Synthesize phosphate esters at the thiadiazole carboxamide to improve bioavailability .

- LogP Optimization : Introduce polar substituents (e.g., -OH, -NH₂) on the cyclopropyl ring while monitoring ClogP (target <3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.